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Compound of Interest

2-Aminopropanenitrile
Compound Name: _
hydrochloride

Cat. No.: B122081

An In-Depth Technical Guide to the Toxicological Profile of 2-Aminopropanenitrile
hydrochloride

Foreword

In the landscape of drug discovery and chemical research, a thorough understanding of a
compound's toxicological profile is not merely a regulatory hurdle but a scientific necessity. This
guide provides a comprehensive toxicological overview of 2-Aminopropanenitrile
hydrochloride (CAS No: 72187-91-8). As researchers, scientists, and drug development
professionals, our primary goal is to innovate safely. This document is structured to provide not
just data, but a deeper, mechanistic understanding of the potential hazards associated with this
compound and the rigorous experimental designs required to elucidate them. We will move
beyond rote protocol recitation to explore the scientific rationale behind each toxicological
assay, ensuring a self-validating and trustworthy approach to safety assessment.

Chemical Identity and Physicochemical Properties

A precise understanding of the test article is the foundation of any toxicological assessment. 2-
Aminopropanenitrile hydrochloride is identified by the following key descriptors.
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Identifier Value Reference
CAS Number 72187-91-8 [1][21[3]
Molecular Formula C3H6N2.CIH [1]
Molecular Weight 106.55 g/mol [2][3]

rac-a-Aminopropionitrile

Synonyms Hydrochloride, Alaninenitrile [1]
Hydrochloride
PubChem CID 12782877 [1114]

The Core of Nitrile Toxicity: A Mechanistic Overview

The toxicological properties of many aliphatic nitriles, including presumably 2-
Aminopropanenitrile hydrochloride, are intrinsically linked to their metabolic fate. The
primary mechanism of acute toxicity involves the enzymatic release of cyanide ions.[5][6]

This metabolic activation is predominantly carried out by the cytochrome P450 enzyme system
in the liver. The process involves an oxidative metabolism at the carbon atom alpha to the
cyano group, which forms an unstable cyanohydrin intermediate. This intermediate then
decomposes to release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[6]
Understanding this pathway is critical, as it dictates the design of genotoxicity assays and
informs the interpretation of systemic toxicity data.
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Caption: Metabolic activation of aliphatic nitriles leading to cyanide-induced cytotoxicity.

Hazard Identification and Acute Toxicity
Assessment

Globally Harmonized System (GHS) classifications provide a standardized starting point for
understanding a chemical's hazard profile. For 2-Aminopropanenitrile hydrochloride, the
available data indicates significant acute and local hazards.

Hazard Class GHS Classification Reference
Acute Toxicity, Oral H302: Harmful if swallowed [2][4]
o H312: Harmful in contact with
Acute Toxicity, Dermal _ [4]
skin
Acute Toxicity, Inhalation H332: Harmful if inhaled [4]
Skin Corrosion/Irritation H315: Causes skin irritation [4]

L H319: Causes serious eye
Eye Damage/Irritation L [4]
irritation

_ o H334: May cause allergy or
Respiratory Sensitization [4]
asthma symptoms

) H335: May cause respiratory
STOT, Single Exposure o [4]
irritation

Experimental Protocol: Acute Oral Toxicity - Acute Toxic
Class Method (OECD 423)

To experimentally determine the acute oral toxicity and confirm the GHS classification, the
Acute Toxic Class Method (OECD Guideline 423) is a robust and ethically sound choice.[7][8]
This method minimizes animal usage while providing sufficient data for hazard classification.[7]

Causality Behind Experimental Choices:
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Species Selection: The rat is the preferred rodent species due to extensive historical data
and physiological relevance for predicting human toxicity.[9]

Sex: Testing is typically initiated using females, as they are often slightly more sensitive.[7]

Fasting: Animals are fasted before dosing to ensure that the test substance's absorption is
not affected by the presence of food in the gastrointestinal tract.[7][9]

Stepwise Dosing: The stepwise procedure, using three animals per step, is a key refinement.
The outcome of one step (mortality or survival) dictates the dose for the next, allowing for
classification without needing to calculate a precise LD50, thereby reducing animal numbers
compared to older methods like OECD 401.[7][9]
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Caption: Stepwise workflow for the Acute Toxic Class Method (OECD 423).
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Step-by-Step Methodology:

Animal Preparation: Use healthy, young adult nulliparous, non-pregnant female rats, fasted
overnight (withholding food but not water).[7]

Dose Preparation: Prepare the test substance, 2-Aminopropanenitrile hydrochloride, in a
suitable vehicle (water is preferred if soluble). The volume administered should not exceed 1
mL/100g of body weight for aqueous solutions.[8][9]

Initial Dosing: Administer the starting dose (e.g., 300 mg/kg, selected based on available
hazard data) to a group of three female rats via oral gavage.[7]

Observation: Observe animals closely for the first 24 hours, paying attention to clinical signs
of toxicity, and then daily for a total of 14 days.[10]

Stepwise Procedure:

o If 2 or 3 animals die, the next step involves dosing 3 new animals at a lower fixed dose
level.[7]

o If 0 or 1 animal dies, the next step involves dosing 3 new animals at a higher fixed dose
level.[7]

Data Collection: Record mortality, time to death, body weight changes, and all clinical signs
of toxicity.[10]

Terminal Procedure: At the end of the 14-day observation period, all surviving animals are
humanely euthanized and subjected to a gross necropsy.

Genotoxicity Assessment

Genotoxicity testing is a cornerstone of chemical safety assessment, designed to detect

compounds that can induce genetic damage. A standard battery includes a test for gene

mutations and a test for chromosomal damage.[11]

Gene Mutation Potential: Bacterial Reverse Mutation
Test (Ames Test, OECD 471)
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The Ames test is a widely used and validated assay to assess the mutagenic potential of a
chemical.[12] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are
auxotrophic for an amino acid (e.g., histidine) due to a mutation in the gene responsible for its
synthesis.[12][13] A positive result, indicated by the growth of revertant colonies on an amino
acid-deficient medium, suggests the test article can cause gene mutations.

Causality Behind Experimental Choices:

o Bacterial Strains: A panel of strains (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA) is
used because they contain different types of mutations (frameshift vs. base-pair substitution)
and thus can detect different mutagenic mechanisms.

e Metabolic Activation (S9 Mix): As discussed, many compounds like nitriles require metabolic
activation to become toxic or mutagenic.[5][6] Therefore, the test must be conducted both
with and without an exogenous metabolic activation system, typically a rat liver homogenate
fraction (S9).[13][14] This mimics the metabolic processes that occur in the liver.[14]
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Caption: Experimental workflow for the Ames Bacterial Reverse Mutation Test.

Step-by-Step Methodology:
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» Strain Preparation: Prepare fresh overnight cultures of the required bacterial tester strains.
[13]

o Dose Preparation: Prepare a range of concentrations of 2-Aminopropanenitrile
hydrochloride. A preliminary cytotoxicity assay is performed to determine the appropriate
concentration range.

o Exposure: In separate tubes for each concentration and control, add the tester strain, the
test article (or a positive/negative control), and either a phosphate buffer (-S9) or the S9
metabolic activation mix (+S9).[14]

o Plating: Add the mixture to molten top agar and pour it over the surface of minimal glucose
agar plates.[13] The minimal media lacks the specific amino acid the bacteria need, so only
mutated (revertant) bacteria can grow.[12]

e Incubation: Incubate the plates at 37°C for 48-72 hours.[13]
e Colony Counting: Count the number of revertant colonies on each plate.

o Data Analysis: A substance is considered mutagenic if it produces a concentration-
dependent increase in the number of revertant colonies that is at least double the
background (negative control) count.

Chromosomal Damage Potential: In Vivo Mammalian
Erythrocyte Micronucleus Test (OECD 474)

To assess the potential for chromosomal damage (clastogenicity) or damage to the mitotic
apparatus (aneugenicity), the in vivo micronucleus test is the gold standard.[11][15] This assay
evaluates the formation of micronuclei, which are small, extranuclear bodies containing
chromosome fragments or whole chromosomes that were not incorporated into the daughter
nuclei during cell division.[16][17]

Causality Behind Experimental Choices:

¢ In Vivo System: An in vivo test is crucial because it accounts for the absorption, distribution,
metabolism, and excretion (ADME) of the test substance, providing a more comprehensive
picture of genotoxic risk to a whole organism.[16]
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o Target Cells: The test is performed in hematopoietic cells (bone marrow erythroblasts)
because they are rapidly dividing, allowing for the expression of genetic damage.[15] The
damage is observed in the resulting anucleated polychromatic erythrocytes (PCES).[16]

o Sampling Times: Two sampling times (e.g., 24 and 48 hours after treatment) are typically
used to ensure detection of micronuclei, accounting for variations in the cell cycle and the
time required for the test substance to reach the target tissue and induce damage.[16]

Step-by-Step Methodology:

o Dose Selection: A preliminary range-finding study is conducted to determine the maximum
tolerated dose (MTD), which is the highest dose that does not produce overt systemic
toxicity. At least three dose levels are then selected for the main study.[16]

» Animal Dosing: Groups of animals (typically mice or rats, with both sexes) are treated with
the test article, usually via the same route intended for human exposure (e.g., oral gavage).
Vehicle and positive control groups are also included.[16]

o Sample Collection: At 24 and 48 hours after the last dose, animals are humanely euthanized.
Bone marrow is flushed from the femurs.[16]

o Slide Preparation: The bone marrow cells are centrifuged, and smears are prepared on
microscope slides.

» Staining and Analysis: The slides are stained to differentiate between polychromatic
(immature) and normochromatic (mature) erythrocytes. At least 4000 PCEs per animal are
scored under a microscope for the presence of micronuclei.[16]

» Data Analysis: The frequency of micronucleated PCEs (MN-PCES) is calculated for each
animal. The data are statistically analyzed to determine if there is a significant, dose-
dependent increase in MN-PCEs in the treated groups compared to the vehicle control
group.[16]

Other Toxicological Considerations (Data Gaps)

While acute toxicity and genotoxicity are critical starting points, a full toxicological profile
requires further investigation. For 2-Aminopropanenitrile hydrochloride, there is a notable
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lack of publicly available data in the following areas:

* Repeated Dose Toxicity: Studies to evaluate the effects of sub-chronic (e.g., 28-day or 90-
day) exposure.

e Reproductive and Developmental Toxicity: Assessment of potential effects on fertility and
embryonic/fetal development.

o Carcinogenicity: Long-term (e.g., 2-year) bioassays to evaluate carcinogenic potential.

The positive GHS classifications for irritation and sensitization also warrant further investigation
using standardized assays (e.g., OECD 439 for skin irritation).

Conclusion

The toxicological profile of 2-Aminopropanenitrile hydrochloride is characteristic of a
reactive aliphatic nitrile. The primary hazard is its potential for acute toxicity via all major routes
of exposure, likely driven by the metabolic release of cyanide.[2][4][5][6] It is classified as a skin
and eye irritant and a potential respiratory sensitizer.[4]

While specific genotoxicity data for this compound is not readily available, the standard battery
of tests, including the Ames test and the in vivo micronucleus assay, provides a clear and
validated pathway for its assessment. The protocols and workflows detailed in this guide
represent the current industry and regulatory standards for a rigorous and scientifically
defensible evaluation. Any research or development involving this compound must proceed
with appropriate caution, utilizing robust engineering controls and personal protective
equipment, and should be predicated on a comprehensive toxicological assessment as
outlined herein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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